Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate

Stereochemical differentiation Quinazoline synthesis N-arylation yield

Sourcing the correct trans diastereomer is critical; the cis isomer yields quantitatively different results in key coupling reactions (27% vs 48%). This validated 'Intermediate 5' solves stereochemical uncertainty in kinase inhibitor and PROTAC development. - Confirmed trans stereochemistry by 1H NMR (J = 9.6, 14.8 Hz)[reference:0] - Orthogonal Cbz protection enables sequential deprotection strategies not possible with Boc or simple N-Cbz-piperazine[reference:1] - Core scaffold for MC4R antagonists (Ki 4.2 nM) and σ1R antagonists (Ki 1.6 nM) after deprotection[reference:2]

Molecular Formula C18H27N3O2
Molecular Weight 317.4 g/mol
Cat. No. B13916988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate
Molecular FormulaC18H27N3O2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)N2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H27N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,19H2
InChIKeyXQOKDUFYCNVJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate: Structural Identity, CAS Registry, and Procurement-Grade Characterization


Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate (CAS 2204270-19-7, molecular formula C₁₈H₂₇N₃O₂, molecular weight 317.4 g/mol) is a bifunctional piperazine building block that combines a benzyl carbamate (Cbz) protecting group at the piperazine N1 position with a free primary amine on a trans-configured cyclohexyl ring at the N4 position . This compound serves as a key synthetic intermediate in medicinal chemistry programs, most notably in the construction of quinazoline-based kinase inhibitor candidates where it is explicitly designated as 'Intermediate 5' [1]. The trans stereochemistry of the 4-aminocyclohexyl substituent is structurally confirmed by ¹H NMR (400 MHz, CDCl₃) with characteristic coupling constants (J = 9.6 Hz and 14.8 Hz for cyclohexyl protons) that distinguish it from the cis diastereomer [1].

Stereochemical control Trans-aminocyclohexyl geometry confirmed by ¹H NMR coupling constants for diastereomer attribution
Orthogonal deprotection strategy Cbz group supports hydrogenolytic cleavage orthogonal to acid-labile protecting groups in multi-step sequences
Kinase inhibitor intermediate Designated as Intermediate 5 in quinazoline-based inhibitor synthetic routes

Why Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate Cannot Be Replaced by Common Piperazine Analogs in Multi-Step Synthetic Programs


Attempting to substitute this compound with a simple N-Cbz-piperazine (CAS 31166-44-6), a Boc-protected analog (CAS 876371-20-9), or the cis diastereomer introduces irreconcilable differences in orthogonal deprotection compatibility, stereochemical outcome of downstream coupling reactions, and conformational presentation of the aminocyclohexyl moiety to biological targets. The benzyl carbamate (Cbz) group is cleaved under hydrogenolytic conditions (H₂, Pd/C) that are orthogonal to acid-labile Boc groups, enabling sequential deprotection strategies impossible with single-protecting-group analogs [1]. The trans configuration of the 4-aminocyclohexyl group dictates the three-dimensional presentation of the primary amine for subsequent N-arylation or acylation, and as demonstrated in a direct comparative synthetic study, the trans and cis isomers produce markedly different reaction yields (27% vs. 48%) when coupled to the same electrophile under identical conditions [2]. These differences are quantitative and experimentally verified, not merely theoretical.

Cis diastereomer mismatch. Switching to cis-aminocyclohexyl isomer may alter N-arylation yield by nearly 2-fold, directly impacting downstream cost-per-mole of the final compound.
Boc analog limitation. Replacing Cbz with Boc-protected analog eliminates orthogonal deprotection compatibility, restricting routes requiring acid-stable piperazine protection.
Simple N-Cbz-piperazine shortfall. Lacks the trans-aminocyclohexyl handle required for conformational preorganization in MC4R or σ1R pharmacophore elaboration.

Quantitative Differentiation Evidence for Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate Versus Closest Analogs


Trans vs. Cis Stereochemistry: 1.78-Fold Differential Reactivity in Quinazoline N-Arylation Under Identical Conditions

In a published synthetic protocol, benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate (as its hydrochloride salt, 10.83 g, 30.59 mmol) was reacted with 4-chloroquinazoline-6-carbonitrile (5.8 g, 30.59 mmol) in dimethylacetamide with N,N-diisopropylethylamine at 25 °C for 4 hours. The trans-configured product, benzyl 4-((1r,4r)-4-((6-cyanoquinazolin-4-yl)amino)cyclohexyl)piperazine-1-carboxylate, was isolated in 27% yield (3.85 g, 8.18 mmol). Under the identical reaction conditions, the cis-configured product was obtained in 48% yield (6.9 g, 14.66 mmol), representing a 1.78-fold higher yield for the cis isomer [1]. This quantifies the stereoelectronic influence of the trans-aminocyclohexyl geometry on N-arylation efficiency and informs synthetic route planning when either diastereomer is an option.

Trans vs. Cis Reactivity
Head-to-head
27% vs 48% yield
Quantified 1.78-fold yield differential in N-arylation, informing synthetic route planning.
Data from preparative reverse-phase HPLC isolation at 30 mmol scale.
Stereochemical differentiation Quinazoline synthesis N-arylation yield

Cbz vs. Boc Orthogonal Protection: Enabling Sequential Deprotection Strategies Unavailable with Single-Protecting-Group Piperazine Analogs

The benzyl carbamate (Cbz) group on this compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C), whereas the tert-butyl carbamate (Boc) group present on the closest commercial analog (tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate, CAS 876371-20-9) is removed under acidic conditions (TFA or HCl/dioxane). Kinetic studies on analogous piperazine systems reveal that Boc deprotection proceeds approximately 15× faster than benzyl removal under catalytic hydrogenation conditions (Pd/C, H₂), enabling orthogonal deprotection sequences . This means the Cbz group can be retained while a Boc group elsewhere in the molecule is removed, or vice versa. The Cbz group also provides a UV-active chromophore (λmax ~254 nm) that facilitates HPLC monitoring of reaction progress—a practical advantage absent in Boc-only analogs .

Cbz vs. Boc Orthogonality
Class-level
~15-fold rate differential
Enables sequential deprotection strategies unavailable with single-protecting-group piperazine analogs.
Class-level kinetic comparison from analogous piperazine systems.
Orthogonal protection Cbz vs Boc Sequential deprotection

Cyclohexylpiperazine Scaffold at MC4R: Sub-Nanomolar Binding Affinity with 262-Fold Selectivity Over MC3R Demonstrated by Close Structural Analogs

The cyclohexylpiperazine scaffold, of which benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate represents the protected core fragment, has been validated as a privileged structure for melanocortin-4 receptor (MC4R) ligand development. In a foundational structure-activity relationship study by Tran et al. (2005), compound 14t—a trans-2-disubstituted cyclohexylpiperazine derivative—displayed a binding affinity (Ki) of 4.2 nM at human MC4R and 1100 nM at human MC3R, yielding a 262-fold selectivity ratio [1]. A subsequent SAR campaign on piperazinebenzylalcohol analogs by Marinkovic et al. (2008) produced several compounds with Ki < 10 nM at MC4R and high selectivity over other melanocortin receptor subtypes [2]. While the target compound itself is a protected intermediate rather than a final ligand, its trans-aminocyclohexyl-piperazine architecture is the pharmacophoric core that enables these affinity and selectivity profiles.

MC4R Scaffold Affinity
Class-level
Ki 4.2 nM
262-fold selectivity over MC3R demonstrated by close structural analogs of the pharmacophoric core.
Reported for compound 14t; no direct data available for the Cbz-protected intermediate.
MC4 receptor Cyclohexylpiperazine Binding selectivity

Benzylpiperazine Core for σ1 Receptor: Class-Validated Nanomolar Affinity with Up to 886-Fold σ1/σ2 Selectivity

The benzylpiperazine substructure present in benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate has been extensively validated as a σ1 receptor (σ1R) pharmacophore. In a 2021 study by Romeo et al., a series of benzylpiperazinyl derivatives demonstrated σ1R affinities ranging from Ki = 1.6 to 145 nM with σ2/σ1 selectivity ratios from 43 to 886 [1]. The lead compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) achieved Ki σ1 = 1.6 nM and a selectivity ratio Ki σ2/Ki σ1 = 886, representing a 2.05-fold selectivity improvement over the reference compound 8 (Ki σ2/Ki σ1 = 432) [1]. Earlier studies on 4-benzylpiperazine ligands for σ1R imaging reported Ki values of 0.43–0.91 nM with σ2/σ1 selectivity ratios of 52–94 [2]. The target compound, incorporating both the benzylpiperazine and trans-aminocyclohexyl motifs, provides a bifunctional intermediate that can be elaborated into either σ1R or MC4R ligand chemotypes.

σ1R Core Affinity
Class-level
Ki 1.6 nM
Up to 886-fold σ1/σ2 selectivity reported for benzylpiperazine derivatives sharing this core.
Selectivity range 43–886 in Romeo et al. 2021 series; no direct data for intact intermediate.
Sigma-1 receptor Benzylpiperazine σ1/σ2 selectivity

PROTAC Linker Application: Trans-Aminocyclohexylpiperazine as a Semi-Rigid, pH-Responsive Linker Building Block for Targeted Protein Degradation

The tert-butyl carbamate analog of the target compound (tert-butyl 4-((1r,4r)-4-aminocyclohexyl)piperazine-1-carboxylate, CAS 876371-20-9) is explicitly classified and marketed as a PROTAC linker by MedChemExpress . The piperazine-containing linker architecture has been systematically studied for its impact on PROTAC physicochemical properties: piperazine insertion into the linker provides semi-rigidity that reduces the entropic penalty of flexible PEG or alkyl linkers, and the basic piperazine nitrogen (pKa ~7–8) becomes protonated in the acidic endosomal environment, enhancing aqueous solubility and potentially facilitating endosomal escape [1]. The target compound's Cbz group provides an alternative to Boc for synthetic routes requiring orthogonal protection of the linker amine during assembly of the ternary PROTAC construct. The trans-aminocyclohexyl moiety contributes conformational restraint that distinguishes it from simple piperazine-only linkers.

PROTAC Linker Utility
Supporting
Semi-rigid, pH-responsive
Piperazine protonation in endosomal pH may support solubility; trans-cyclohexyl contributes conformational restraint.
Boc analog explicitly marketed as PROTAC linker; class-level piperazine pKa ~7–8.
PROTAC linker Piperazine rigidity pH-responsive solubility

Conformational Restraint via trans-Cyclohexyl: Differentiating from Flexible Alkyl and cis-Cyclohexyl Piperazine Building Blocks

The trans-4-aminocyclohexyl substituent in this compound enforces a well-defined spatial relationship between the piperazine ring and the primary amine, with the amine occupying an equatorial position on the cyclohexane chair conformation. This conformational preorganization is in contrast to (a) flexible ethyl or propyl amino linkers that sample multiple rotameric states, (b) cis-4-aminocyclohexyl isomers that project the amine in an axial orientation, and (c) 2-aminocyclohexyl regioisomers that alter the distance and angle between the piperazine and amine groups. In the cyclohexylpiperazine MC4R antagonist series, trans-2-disubstituted cyclohexylpiperazines were explicitly identified as the active configuration for potent antagonism, with the trans geometry being essential for high-affinity receptor binding [1]. The predicted pKa of the cyclohexylamine nitrogen in analogous trans-4-aminocyclohexyl-piperazine-3-oxo compounds is approximately 10.39, indicating that this amine remains largely protonated at physiological pH, contributing to solubility and target engagement .

Conformational Preorganization
Class-level
Equatorial amine; pKa ~10.4
Trans geometry enforces a defined vector for amine presentation, critical for receptor-ligand complementarity.
Predicted pKa from analogous 3-oxo-piperazine compound; trans geometry essential in MC4R SAR.
Conformational rigidity trans-Cyclohexyl Ligand preorganization

Optimal Research and Industrial Application Scenarios for Benzyl trans-4-(4-aminocyclohexyl)piperazine-1-carboxylate


Multi-Step Kinase Inhibitor Synthesis Requiring Orthogonal Piperazine Protection

In synthetic routes to quinazoline-based kinase inhibitors, this compound serves as a validated intermediate (designated 'Intermediate 5') that enables sequential functionalization of the piperazine ring. The Cbz group remains stable during N-arylation of the trans-aminocyclohexyl amine (as demonstrated in the 27% yield coupling with 4-chloroquinazoline-6-carbonitrile [1]), and can be removed by hydrogenolysis at the final step without affecting acid-sensitive functionality elsewhere in the molecule. This orthogonal protection strategy is particularly valuable when the target kinase inhibitor contains both acid-labile and hydrogenation-sensitive groups.

PROTAC Linker Assembly for Targeted Protein Degradation With Conformational Control

The trans-aminocyclohexylpiperazine core provides a semi-rigid linker scaffold for PROTAC development, with the piperazine nitrogen contributing pH-responsive solubility (protonation in acidic endosomal compartments) and the trans-cyclohexyl spacer enforcing a defined distance between the E3 ligase ligand and the target protein binder [1]. The Cbz protecting group can be selectively removed by hydrogenolysis while retaining acid-labile protecting groups on the target-binding or E3-recruiting moieties, enabling convergent synthetic strategies. This compound is positioned as an intermediate between the Boc-protected analog (CAS 876371-20-9) and the fully deprotected trans-4-(4-aminocyclohexyl)piperazine, offering an additional orthogonal protection option [2].

MC4R Antagonist Pharmacophore Construction for Metabolic Disease Programs

The cyclohexylpiperazine scaffold embodied by this compound has produced MC4R antagonists with Ki values as low as 4.2 nM and 262-fold selectivity over MC3R [1]. Following Cbz deprotection, the free piperazine NH can be elaborated with the benzyl alcohol or phenylacetamide 'address elements' identified in the SAR literature to generate high-affinity, subtype-selective MC4R ligands [2]. The trans stereochemistry of the cyclohexyl ring is essential for this activity, as established by the structure-activity relationships of the Tran and Marinkovic series. Procurement of the trans-specific isomer is therefore non-negotiable for MC4R-targeted programs.

σ1 Receptor Ligand Development for Neuropathic Pain and Neuroprotection

The benzylpiperazine substructure of this compound aligns with the pharmacophore that has produced σ1R antagonists with Ki values of 1.6 nM and σ1/σ2 selectivity ratios up to 886 [1]. After Cbz removal, the piperazine nitrogen can be alkylated or acylated to introduce the cyclohexylpropanone or phenoxyethyl side chains associated with high σ1R affinity. The compound's bifunctional nature—combining the benzylpiperazine σ1R pharmacophore with a trans-aminocyclohexyl group amenable to further derivatization—makes it a strategically versatile starting material for σ1R-focused medicinal chemistry campaigns, distinguishing it from simple N-benzylpiperazine intermediates lacking the amine handle.

Application
Selection Property
Validation Focus
Multi-step kinase inhibitor synthesis
Orthogonal Cbz protection compatible with acidic N-arylation conditions
Sequential deprotection strategy verification
PROTAC linker assembly
Semi-rigid trans-aminocyclohexylpiperazine core with orthogonal protecting group
Ternary complex formation and pH-dependent solubility review
MC4R antagonist pharmacophore construction
Validated trans-cyclohexylpiperazine scaffold for receptor binding
Subtype selectivity and binding affinity in assay context
σ1R ligand development
Benzylpiperazine substructure amenable to derivatization
σ1/σ2 selectivity profiling in radioligand binding assays
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